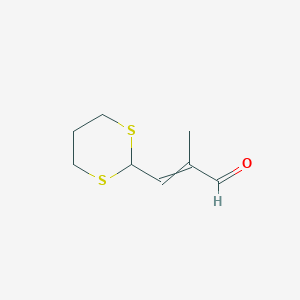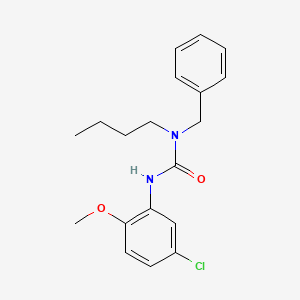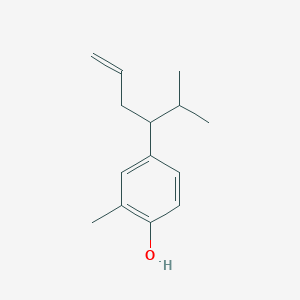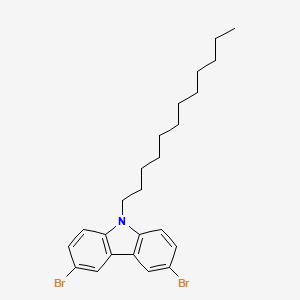
3,6-Dibromo-9-dodecyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9-dodecyl-9H-carbazole is an organic compound with the molecular formula C24H31Br2N. It is a derivative of carbazole, a heterocyclic aromatic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a dodecyl group at the 9 position of the carbazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-dodecyl-9H-carbazole typically involves the bromination of 9-dodecylcarbazole. One common method is the direct bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 3 and 6 positions of the carbazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-9-dodecyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atoms with other aryl or alkyl groups.
Kumada Polymerization: This reaction uses Grignard reagents and nickel catalysts to form carbon-carbon bonds, leading to the formation of polymers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various aryl-substituted carbazole derivatives, while Kumada polymerization can produce polycarbazole materials with unique electronic properties .
Applications De Recherche Scientifique
3,6-Dibromo-9-dodecyl-9H-carbazole has several scientific research applications, including:
Organic Electronics: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: It is used in the development of novel materials with specific optical and electronic characteristics.
Biological Research: Derivatives of this compound have been studied for their potential neuroprotective and neurogenic properties.
Industrial Applications: The compound is used in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9-dodecyl-9H-carbazole is primarily related to its ability to participate in various chemical reactions. The bromine atoms at the 3 and 6 positions make the compound highly reactive, allowing it to undergo substitution reactions that modify its electronic properties. These modifications can enhance the compound’s performance in electronic and optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the dodecyl group, making it less soluble in organic solvents.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Contains a shorter alkyl chain, which affects its solubility and electronic properties.
P7C3: A derivative with neuroprotective properties, used in neurodegenerative disease research.
Uniqueness
3,6-Dibromo-9-dodecyl-9H-carbazole is unique due to its long dodecyl chain, which enhances its solubility in organic solvents and improves its processability in various applications. This makes it particularly valuable in the development of organic electronic materials and high-performance polymers .
Propriétés
Numéro CAS |
85948-98-7 |
|---|---|
Formule moléculaire |
C24H31Br2N |
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
3,6-dibromo-9-dodecylcarbazole |
InChI |
InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-14-12-19(25)17-21(23)22-18-20(26)13-15-24(22)27/h12-15,17-18H,2-11,16H2,1H3 |
Clé InChI |
JABRFVCKJLCJKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
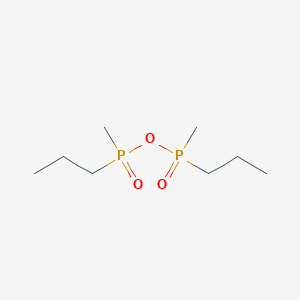
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
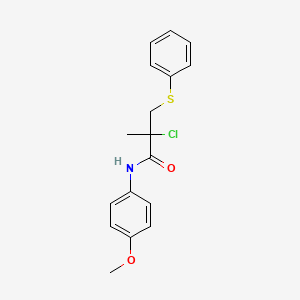
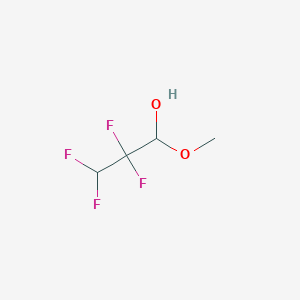
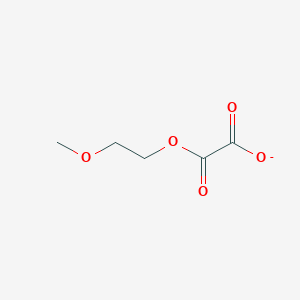
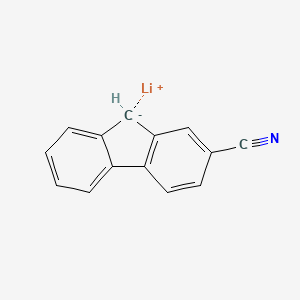
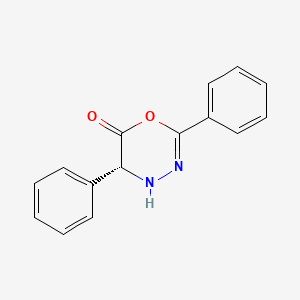
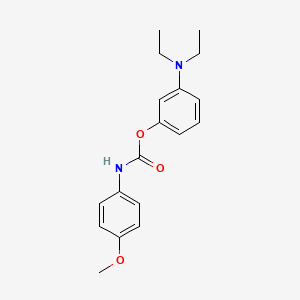
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
